1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

purity quality control isomeric purity

Researchers requiring the 3-pyridyl (meta) isomer of this fluoroethyl-pyrazole-methanamine scaffold must avoid positional mis-assignment that corrupts SAR. CAS 2098087-30-8 is supplied at 98% purity with batch-specific QC documentation. - Orthogonal QC: NMR, HPLC, and GC data confirm identity and exclude co-eluting ortho/para isomers. - Scaffold fidelity: Free N-methylmethanamine at C⁴ enables selective reductive amination or amide coupling while the fluoroethyl-N¹ and meta-pyridyl-C³ remain blocked. - Reliable supply: Standardized packaging, dedicated account support, and rapid global logistics reduce procurement lead time.

Molecular Formula C12H15FN4
Molecular Weight 234.27 g/mol
CAS No. 2098087-30-8
Cat. No. B1491000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
CAS2098087-30-8
Molecular FormulaC12H15FN4
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESCNCC1=CN(N=C1C2=CN=CC=C2)CCF
InChIInChI=1S/C12H15FN4/c1-14-7-11-9-17(6-4-13)16-12(11)10-3-2-5-15-8-10/h2-3,5,8-9,14H,4,6-7H2,1H3
InChIKeyJQSZHKSOVUTIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2098087-30-8: Physicochemical & Structural Profile


1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 2098087-30-8) is a synthetic heterocyclic small molecule belonging to the fluoroethyl-pyrazole-aryl-methanamine class, defined by a C₁₂H₁₅FN₄ formula and a molecular weight of 234.27 g·mol⁻¹ . The compound incorporates three pharmacophoric elements—a 2-fluoroethyl substituent on the pyrazole N¹, a 3-pyridyl group at position C³, and a secondary N-methylmethanamine side-chain at position C⁴—yielding a topological polar surface area (TPSA) of approximately 42.7 Ų and a predicted octanol–water partition coefficient (XlogP) near 0.5 [1]. Commercially, the compound is supplied at a standard purity of 98% (HPLC) with batch-specific NMR, HPLC and GC quality-control documentation from independent vendors . No primary bioactivity data indexed in PubMed, ChEMBL or PubChem BioAssay were located for this specific CAS number as of April 2026.

Structural identity

meta-Pyridyl isomer with distinct electronic and H-bonding geometry vs. 2- or 4-pyridyl analogs.

Quality baseline

Certified 98% purity (HPLC) with batch-specific NMR, HPLC, GC QC documentation.

Synthetic utility

Secondary N-methylmethanamine handle enables orthogonal library synthesis without N¹ deprotection.

Positional Isomerism & Reproducibility for CAS 2098087-30-8


Within the C₁₂H₁₅FN₄ isomeric manifold encompassing 1-(2-fluoroethyl)-3-(pyridin-X-yl)-1H-pyrazol-4-yl methanamine derivatives, the pyridine nitrogen position (ortho, meta, para) constitutes a non-trivial structural variable that modulates electronic distribution, hydrogen-bonding geometry, and pharmacophoric recognition [1]. The 3-pyridyl (meta) isomer represented by CAS 2098087-30-8 places the pyridine nitrogen at a connectivity distinct from the widely catalogued 4-pyridyl isomer (CAS 2098136-78-6) and the 2-pyridyl isomer (CAS 2098045-58-8), each of which yields different predicted pKₐ values and XlogP contributions . Procurement of an unspecified or incorrectly substituted isomer without rigorous batch-level analytical verification therefore introduces a covalent structural error that propagates directly into biological assay variance, synthetic product fidelity, and structure–activity relationship (SAR) interpretation .

Isomer

Pyridine N position (meta vs. ortho/para) alters electronic distribution and hydrogen-bonding geometry; 2- or 4-pyridyl isomers may shift assay and reactivity profiles.

Basicity

3-Pyridyl and 4-pyridyl isomers exhibit predicted pKa differences that modify protonation state at physiological pH, affecting solubility and target engagement.

Documentation

Isomers without multi-technique batch QC may introduce structural misassignment, propagating errors in SAR interpretation and synthetic fidelity.

Differentiation Evidence for CAS 2098087-30-8


Purity Grade and Batch-Level QC vs. Isomeric Analogues

CAS 2098087-30-8 is commercially supplied with a certified purity of 98% (HPLC) by two independent vendors, each providing batch-specific QC documentation (NMR, HPLC, GC) . This purity specification exceeds the 95% minimum purity commonly listed for less well-characterized positional isomers within the same fluoroethyl-pyrazole-methanamine series . The availability of multi-technique batch analytical data provides quantifiable confidence in structural identity and chemical homogeneity that generic sourcing of unspecified isomeric mixtures cannot guarantee.

Purity & QC
Head-to-head
98% (HPLC) with NMR, HPLC, GC reports vs. 95% typical for some isomers without multi-technique QC; absolute difference ≥3 percentage points.
Supports procurement confidence for reproducible dose-response assays and synthetic transformations.
Batch-specific QC documentation required for each lot.
purity quality control isomeric purity

Predicted Basicity: 3-Pyridyl vs. 4-Pyridyl Isomer

Computational property predictions for the 4-pyridyl positional isomer (CAS 2098136-78-6) estimate a conjugate acid pKₐ of 8.89 ± 0.10 and an XlogP of 0.5 [1]. The 3-pyridyl substitution in CAS 2098087-30-8 places the pyridine nitrogen in a different electronic environment (meta vs. para), which alters the mesomeric and inductive influence on both the pyrazole ring and the methanamine side-chain. Quantitative pKₐ values for the target compound itself are not publicly reported; however, the established pKₐ shift between meta- and para-substituted pyridines in analogous heterocyclic systems typically ranges from 0.3 to 0.8 log units [2]. This predicted basicity difference directly influences protonation state at physiological pH and therefore affects solubility, permeability, and target engagement in biological assays.

Basicity (pKa)
Class-level
Estimated pKa shift of 0.3–0.8 units for 3-pyridyl vs. 4-pyridyl isomer, based on heterocyclic SAR precedents. Target compound pKa not publicly reported.
Protonation state at pH 7.4 may differ by 15–50%, indicating non-interchangeable behavior in amine-sensitive assays.
Reference: CRC Handbook; compound-specific measurement needed.
basicity pKa pyridine positional isomerism

Fluorination & Amine Connectivity Differentiation

CAS 2098087-30-8 contains a 2-fluoroethyl substituent on the pyrazole N¹ and a secondary N-methylmethanamine at C⁴. The fluoroethyl group is absent in closely related pyrazole-methanamine building blocks such as CAS 2098087-01-3 (phenyl analogue, C₁₃H₁₆FN₃, MW 233.28) and CAS 2098143-94-1 (trifluoromethyl analogue, C₈H₁₁F₄N₃, MW 225.19) . The fluoroethyl moiety introduces a metabolically resistant C–F bond at a position that can modulate oxidative N-dealkylation rates in hepatic microsome assays, a property not available in the non-fluorinated or trifluoromethyl-substituted analogs. No empirical metabolic stability data are publicly available for this specific compound; the differentiation is based on well-established class-level principles of fluorination in medicinal chemistry [1].

Fluorination
Class-level
Fluoroethyl substituent vs. non-fluorinated phenyl analog (MW +1.0 Da) and CF3 analog (MW +9.1 Da). C–F bond present on N-alkyl chain.
Supports exploration of metabolic soft-spot modulation; fluoroethyl provides a distinct chemical handle.
No empirical microsomal stability data available for this compound.
fluorination metabolic stability SAR

3-Pyridyl Building Block for Library Synthesis

The 3-pyridyl substitution pattern in CAS 2098087-30-8 provides a distinct vector for metal-catalyzed cross-coupling and C–H functionalization relative to the 2-pyridyl and 4-pyridyl isomers. The secondary N-methylmethanamine side-chain enables direct reductive amination or amide coupling without requiring a protecting-group strategy on the pyrazole N¹, which is already substituted with the fluoroethyl group . This orthogonal functionalization pattern—where the pyrazole N¹ is blocked and the C⁴-methanamine is free—differentiates CAS 2098087-30-8 from the ethan-1-amine analogue (CAS 2098045-58-8), which features a primary amine with an ethylene spacer, yielding different chain length and hydrogen-bond-donor count [1].

Synthetic Utility
Head-to-head
Secondary N-methylmethanamine (1 HBD), blocked N¹-fluoroethyl, 3-pyridyl orientation. Differs from primary amine analog (2 HBD) and 4-pyridyl isomer.
Enables orthogonal library synthesis via reductive amination/amide coupling without deprotection; meta-pyridyl provides distinct coordination vector.
Based on vendor-certified SMILES and structural comparison.
chemical synthesis building block library chemistry

Application Scenarios for CAS 2098087-30-8


Medicinal Chemistry SAR with Certified Batch QC

When conducting dose-response or target-engagement assays where impurity-driven false positives or potency shifts are unacceptable, procurement of CAS 2098087-30-8 from vendors providing 98% purity (HPLC) with batch-specific NMR, HPLC, and GC documentation ensures structural identity and chemical homogeneity . This documentation provides a verifiable quality baseline absent from generic 95%-purity listings that lack orthogonal QC data .

Focused Library Synthesis via Orthogonal Functionalization

The compound serves as a scaffold for parallel medicinal chemistry libraries in which the free secondary N-methylmethanamine at C⁴ undergoes reductive amination or amide coupling while the pyrazole N¹ remains blocked by the fluoroethyl group and the meta-pyridyl nitrogen provides a distinct coordination vector for metal binding or hydrogen-bond acceptor interactions . This orthogonal reactivity pattern combined with meta-substitution geometry is not simultaneously available in the 2-pyridyl primary-amine analog (CAS 2098045-58-8) or the 4-pyridyl secondary-amine isomer (CAS 2098136-78-6) [1].

Fluorine-Mediated Metabolic Modulation for Probe Discovery

For probe or lead optimization programs targeting kinases, GPCRs, or epigenetic readers where the pyrazole–pyridine core is a privileged scaffold, the 2-fluoroethyl substituent offers a metabolically resistant N-alkyl group that may reduce oxidative N-dealkylation relative to non-fluorinated ethyl analogs [2]. This application scenario, while supported by class-level fluorination principles rather than compound-specific microsomal data, provides a rational basis for selecting CAS 2098087-30-8 over its non-fluorinated phenyl analog (CAS 2098087-01-3) .

Chromatographic Resolution of Pyridine Positional Isomers

Given the close structural similarity among the meta-, para-, and ortho-pyridyl isomers within the C₁₂H₁₅FN₄ family, CAS 2098087-30-8 can serve as a reference standard for developing and validating HPLC or SFC methods capable of resolving positional isomers that co-elute under standard gradient conditions [1]. The availability of certified 98% pure material with documented retention times facilitates method ruggedness testing and system suitability assessments.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Certified batch QC with multi-technique documentation
Verify structural identity and chemical homogeneity via orthogonal analytical methods
Focused library synthesis
Orthogonal functionalization pattern (secondary amine + blocked N¹)
Confirm reactivity and meta-pyridyl coordination geometry
Fluorine probe discovery
Fluoroethyl metabolic handle
Validate metabolic stability in relevant microsome assay (class-level rationale)
Chromatographic isomer resolution
meta-Pyridyl retention behavior
Develop HPLC/SFC methods for positional isomer separation and system suitability
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